molecular formula C9H14N4S B12940095 N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B12940095
M. Wt: 210.30 g/mol
InChI Key: PFQMAQJKIUJRAT-UHFFFAOYSA-N
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Description

N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a thietane ring fused to a triazolopyridine core, makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through a microwave-mediated, catalyst-free method. This method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are eco-friendly and additive-free, making it a sustainable approach for the synthesis of this compound.

Chemical Reactions Analysis

N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . By inhibiting RORγt, this compound can modulate the activity of immune cells, making it a potential therapeutic agent for autoimmune diseases. Additionally, its inhibition of PHD-1, JAK1, and JAK2 pathways further contributes to its therapeutic potential in treating various diseases .

Comparison with Similar Compounds

N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines . These compounds share a similar triazole core but differ in their substituents and ring structures. The presence of the thietane ring in this compound makes it unique and contributes to its distinct biological activities and chemical properties. Other similar compounds include 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine, which also exhibits interesting biological activities and applications .

Properties

Molecular Formula

C9H14N4S

Molecular Weight

210.30 g/mol

IUPAC Name

N-(thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

InChI

InChI=1S/C9H14N4S/c1-2-9-10-6-11-13(9)3-7(1)12-8-4-14-5-8/h6-8,12H,1-5H2

InChI Key

PFQMAQJKIUJRAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=NN2CC1NC3CSC3

Origin of Product

United States

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